tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(3,4,5-trifluorophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-17(2,3)24-16(23)21-12-4-6-22(7-5-12)10-11-8-13(18)15(20)14(19)9-11/h8-9,12H,4-7,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFIOPGFJKRGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119996 | |
| Record name | Carbamic acid, N-[1-[(3,4,5-trifluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-97-8 | |
| Record name | Carbamic acid, N-[1-[(3,4,5-trifluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(3,4,5-trifluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is pivotal for deprotection in multistep syntheses.
Key Findings :
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Acidic hydrolysis with TFA achieves near-quantitative deprotection without side reactions .
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Basic conditions require optimization to avoid decomposition of the trifluorobenzyl group .
Nucleophilic Substitution at the Benzyl Position
The electron-withdrawing trifluoromethyl group activates the benzyl position for nucleophilic aromatic substitution (SNAr).
Mechanistic Insight :
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Fluorine substituents direct nucleophilic attack to the para position relative to the trifluoromethyl group due to their strong −I effect .
Reductive Alkylation of the Piperidine Nitrogen
The piperidine nitrogen participates in reductive alkylation to form secondary or tertiary amines.
Applications :
Oxidation of the Piperidine Ring
The piperidine ring undergoes oxidation to form N-oxides under mild conditions.
Stability Note :
Fluorine-Specific Reactions
The trifluorobenzyl group participates in unique fluorophilic interactions and defluorination under harsh conditions.
Challenges :
Critical Analysis of Reaction Pathways
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Hydrolysis Efficiency : Acidic deprotection (TFA) outperforms basic methods in yield and selectivity .
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Steric Hindrance : The 3,4,5-trifluorobenzyl group slows SNAr reactions compared to monofluorinated analogs .
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Stability : The carbamate group remains intact under most coupling conditions but degrades in strong bases .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for constructing trifluoromethyl-containing pharmacophores. Experimental protocols emphasize the need for precise temperature and reagent control to avoid side reactions.
Scientific Research Applications
tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring and tert-butyl carbamate group contribute to its overall stability and reactivity. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to desired biological outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and substituent effects.
Substituent Variations on the Benzyl Group
The benzyl group in the piperidine nitrogen can be substituted with diverse functional groups, influencing reactivity, yield, and biological activity.
Table 1: Comparison of Benzyl-Substituted Piperidin-4-ylcarbamates
*Calculated based on molecular formula.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylbenzyl analog (electron-donating) showed a higher synthesis yield (95%) compared to the 4-chlorobenzyl analog (84%), suggesting substituents influence reaction efficiency .
- Positional Isomerism : The 2-chlorobenzyl analog (ortho-substitution) may exhibit steric hindrance compared to para-substituted derivatives, though its biological implications remain unexplored .
Alternative Heterocyclic and Non-Aromatic Substituents
Replacing the benzyl group with other moieties significantly alters physicochemical and pharmacological profiles.
Table 2: Non-Benzyl Piperidin-4-ylcarbamate Derivatives
Key Observations :
- Oxetane Substituent : The oxetan-3-yl analog has lower molecular weight (256.34 vs. ~338.3) and higher polarity (PSA = 54.29 Ų), which may improve aqueous solubility compared to aromatic analogs .
- Chloropyrimidinyl Group : This derivative was used in anti-prion studies, highlighting the role of heterocycles in modulating biological activity .
Key Observations :
- Boc Deprotection : Trifluoroacetic acid (TFA) is universally used for Boc removal, but reaction times vary (overnight vs. 2 hours) depending on the substituent .
- Coupling Conditions : Aromatic benzyl halides require milder conditions (reflux in THF), while heterocyclic couplings demand higher temperatures (100°C in i-PrOH) .
Biological Activity
tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate is a synthetic organic compound with a complex structure that includes a piperidine ring and a trifluorobenzyl group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 344.38 g/mol. The trifluoromethyl group enhances its lipophilicity and potential biological activity, making it a subject of interest in pharmaceutical research .
Research suggests that compounds similar to this compound exhibit significant biological activities, particularly in the context of modulating inflammatory pathways. For instance, studies have indicated that such compounds can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses . This inhibition is linked to the reduction of interleukin-1β (IL-1β) release, a key pro-inflammatory cytokine.
In Vitro Studies
In vitro pharmacological screenings have demonstrated that this compound can effectively reduce pyroptosis (a form of programmed cell death associated with inflammation) in human macrophages. The compound was tested at various concentrations to evaluate its efficacy in inhibiting IL-1β release and reducing ATPase activity in NLRP3 .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Similarity Index | Unique Features | Biological Activity |
|---|---|---|---|
| tert-Butyl piperidin-4-ylcarbamate | 0.98 | Lacks trifluoromethyl group | Moderate NLRP3 inhibition |
| tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 0.95 | Contains cyclohexane structure | Low anti-inflammatory activity |
| tert-Butyl (4-methylpiperidin-4-yl)carbamate | 0.96 | Methyl substitution on piperidine | High selectivity for NLRP3 |
| tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate | 0.98 | Bicyclic structure | Effective against Gram-positive bacteria |
| tert-Butyl (4-methylamino)piperidine-1-carboxylate | 0.91 | Contains amino substituent | Notable antibacterial properties |
This comparison highlights the unique biological profile of this compound due to its distinct trifluoromethyl group and its enhanced biological activities compared to its analogs .
Application in Drug Development
The unique properties of this compound position it as a promising candidate for further development in therapeutic applications targeting inflammatory diseases and infections caused by resistant bacterial strains. Ongoing research aims to elucidate its full pharmacological profile and optimize its structure for enhanced activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
